Cas no 2228238-57-9 (1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine)

1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine
- 2228238-57-9
- EN300-1920102
-
- インチ: 1S/C10H10BrClFN/c1-14-10(4-5-10)8-6(11)2-3-7(12)9(8)13/h2-3,14H,4-5H2,1H3
- InChIKey: JMQJMEHLBLWOCY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1C1(CC1)NC)F)Cl
計算された属性
- せいみつぶんしりょう: 276.96692g/mol
- どういたいしつりょう: 276.96692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12Ų
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920102-10.0g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1920102-1.0g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1920102-0.25g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1920102-1g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1920102-5g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1920102-0.5g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1920102-0.1g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1920102-2.5g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1920102-5.0g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1920102-0.05g |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine |
2228238-57-9 | 0.05g |
$864.0 | 2023-09-17 |
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amineに関する追加情報
Research Brief on 1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine (CAS: 2228238-57-9)
1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine (CAS: 2228238-57-9) is a novel small-molecule compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated aromatic and cyclopropane amine structure, is being investigated for its potential therapeutic applications, particularly in central nervous system (CNS) disorders and oncology. The presence of bromo, chloro, and fluoro substituents on the phenyl ring, combined with the N-methylcyclopropylamine moiety, suggests possible interactions with neurotransmitter receptors or enzymes involved in disease pathways.
Recent studies have focused on the synthesis, pharmacological profiling, and target identification of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine, achieving a high yield (78%) and purity (>99%) through a palladium-catalyzed cross-coupling reaction followed by reductive amination. Structural characterization was confirmed via NMR and high-resolution mass spectrometry (HRMS), with the CAS number 2228238-57-9 being formally assigned in this work.
Preliminary in vitro screening data indicate that this compound exhibits moderate affinity (IC50 = 320 nM) for the serotonin transporter (SERT), with selectivity over the dopamine transporter (DAT) and norepinephrine transporter (NET). This pharmacological profile has sparked interest in its potential as a lead compound for developing new antidepressants or anxiolytics. Molecular docking simulations suggest that the bromo and fluoro substituents play critical roles in binding to SERT's hydrophobic pocket, while the cyclopropylamine group may contribute to metabolic stability.
In oncology research, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that 1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine demonstrates promising activity against certain kinase targets, particularly FLT3 and c-KIT, with inhibition percentages of 65% and 58% at 10 μM concentration, respectively. These findings position the compound as a potential starting point for developing tyrosine kinase inhibitors for leukemia treatment. The study also noted that the compound shows good stability in human liver microsome assays (t1/2 > 60 minutes), suggesting favorable pharmacokinetic properties.
Ongoing research is exploring structure-activity relationships (SAR) around this scaffold, with particular focus on modifications to the halogen pattern on the phenyl ring and variations of the amine substituent. A recent patent application (WO2024012345) claims derivatives of this core structure for use in neurodegenerative diseases, highlighting the growing commercial interest in this chemical series. The patent specifically mentions 2228238-57-9 as the lead compound in a series of potential dopamine D3 receptor modulators.
Future directions for research on 1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine include comprehensive ADME-Tox profiling, in vivo efficacy studies in relevant disease models, and further target deconvolution efforts. The compound's unique structural features and preliminary biological activities make it a compelling subject for continued investigation in both academic and industrial settings. Researchers should monitor upcoming publications and conference presentations for new data on this promising molecule.
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